4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide
Description
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide (CAS: 1232791-42-2) is a synthetic organic compound with the molecular formula C₂₁H₂₄FN₃O₅S and a molecular weight of 449.4958 g/mol . Its structure comprises:
- A piperazine core substituted with a 4-fluorophenylsulfonyl group, enhancing electronic and steric properties.
- A 4-oxobutanamide chain linked to an N-(2-methoxyphenyl) group, which may influence solubility and receptor binding.
Properties
Molecular Formula |
C21H24FN3O5S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(2-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-19-5-3-2-4-18(19)23-20(26)10-11-21(27)24-12-14-25(15-13-24)31(28,29)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,26) |
InChI Key |
ZNHQANLSGFMBMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenylsulfonyl Group: The piperazine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorophenylsulfonyl group.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with 2-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenylsulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The fluorophenylsulfonyl group is known to interact with certain receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the methoxyphenyl group may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- The N-(4-chlorophenyl) analogue has a higher molecular weight (453.91 g/mol) due to chlorine substitution, which may enhance lipophilicity compared to methoxy groups .
- The N-(1H-benzimidazol-2-yl) analogue (Mol. Wt. 395.44 g/mol) lacks the sulfonyl group but includes a benzimidazole moiety, likely altering receptor affinity and metabolic stability .
- Substituent position (e.g., 2-methoxy vs.
Pharmacological Implications (Inferred from Structural Features)
- Sulfonyl Group: The 4-fluorophenylsulfonyl moiety in the target compound may enhance metabolic stability compared to non-sulfonylated analogues (e.g., benzimidazole derivatives in ) .
- Methoxy Substitution : The 2-methoxyphenyl group could improve solubility relative to chlorophenyl analogues, though this may reduce membrane permeability .
Physical Properties and Characterization
- Melting Points : Analogues in exhibit melting points ranging from 132–230°C , influenced by substituent symmetry and intermolecular interactions. The target compound’s melting point is unreported but likely falls within this range.
- Spectroscopic Data : Structural confirmation of analogues relies on ¹H/¹³C/¹⁹F NMR and ESI-MS , with sulfonyl groups producing distinct deshielded peaks in NMR spectra .
Biological Activity
The compound 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its diverse pharmacological properties. The presence of a sulfonyl group and a fluorophenyl substituent enhances its interaction with biological targets. The molecular formula is with a molecular weight of approximately 377.43 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Activity
- Studies have shown that compounds containing piperazine and sulfonamide groups exhibit significant antibacterial effects. For instance, derivatives similar to the target compound demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
-
Enzyme Inhibition
- The compound's structural features suggest potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have indicated that related compounds possess strong inhibitory activity against these enzymes, which are crucial in numerous physiological processes .
-
Anticancer Potential
- Research indicates that piperazine derivatives can exhibit anticancer properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells . Specific studies have linked similar compounds to the modulation of pathways involved in cancer progression.
- Hypoglycemic Effects
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives, including the target compound:
- Study 1 : A series of piperazine-based compounds were synthesized and evaluated for their antibacterial properties. Among them, compounds with a similar structure to the target showed IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating strong inhibitory potential .
- Study 2 : In silico docking studies revealed that the target compound could effectively bind to active sites on bacterial enzymes, suggesting a mechanism for its antibacterial action .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
